N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a pyridinyl substituent and a benzyloxy-phenyl moiety. Its molecular formula is C25H23N5O2S (molecular weight: 457.5 g/mol). The compound is structurally characterized by a 1,2,4-triazole core substituted at position 3 with a sulfanyl-acetamide group, at position 4 with an ethyl group, and at position 5 with a pyridin-3-yl ring. This structure is designed to leverage the pharmacological versatility of triazoles, which are known for antimicrobial, anti-inflammatory, and enzyme-modulating activities .
Properties
CAS No. |
575469-20-4 |
|---|---|
Molecular Formula |
C24H23N5O2S |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H23N5O2S/c1-2-29-23(19-9-6-14-25-15-19)27-28-24(29)32-17-22(30)26-20-10-12-21(13-11-20)31-16-18-7-4-3-5-8-18/h3-15H,2,16-17H2,1H3,(H,26,30) |
InChI Key |
XLVSZMBIHXTXBN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves multiple steps, typically starting with the preparation of the benzyloxyphenyl and pyridinyl-triazolyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. The reaction conditions often involve the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage and subsequent coupling
Chemical Reactions Analysis
N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like TBHP, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and pyridinyl positions, using reagents like alkyl halides.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazolyl and pyridinyl groups are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,2,4-triazol-3-yl-sulfanyl acetamides. Below is a detailed comparison with structurally and functionally related analogs:
Structural Analogs
Key Trends
Substituent Position and Activity: Pyridinyl Position: Pyridin-3-yl derivatives (e.g., target compound, VUAA-1) exhibit stronger interactions with insect olfactory receptors (Orco) , while pyridin-4-yl analogs (e.g., KA3) show superior antibacterial activity due to better solubility . Aryl Modifications: Electron-withdrawing groups (e.g., -Cl, -NO2) on the phenyl ring enhance antimicrobial activity but may reduce anti-inflammatory efficacy .
Lipophilicity and Bioavailability: The benzyloxy group in the target compound increases logP (3.2 vs.
Biological Targets :
Biological Activity
N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C23H22N6O2S
- Molecular Weight : 446.535 g/mol
- CAS Number : 618427-32-0
Antimicrobial Properties
Recent studies have indicated that compounds similar to N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit significant antimicrobial properties. For example, a related triazole compound demonstrated potent activity against various Gram-positive and Gram-negative bacteria. The effectiveness was assessed using the agar disc diffusion method, where compounds were tested at concentrations of 1 mM in DMSO against pathogens such as Staphylococcus aureus and Escherichia coli .
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | Active |
| Escherichia coli | Active |
| Proteus mirabilis | Active |
The proposed mechanism of action for compounds like N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the inhibition of key enzymatic pathways in bacteria. The triazole ring is known to interfere with the synthesis of ergosterol, a vital component of fungal cell membranes, thereby leading to cell death .
Study 1: Synthesis and Evaluation
A study published in 2020 synthesized various triazole derivatives and evaluated their antibacterial activities. The results indicated that modifications to the triazole structure could enhance antibacterial potency. Specifically, compounds with a pyridine moiety showed improved activity against resistant strains of bacteria .
Study 2: Structure-Activity Relationship (SAR)
Research focused on the structure-activity relationship (SAR) of triazole compounds revealed that the presence of specific substituents on the phenyl and pyridine rings significantly influenced biological activity. For instance, the introduction of an ethyl group in the pyridine ring was found to enhance binding affinity to bacterial targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
